molecular formula C15H23NO2 B1183113 N-(1-methylbutyl)-2-propoxybenzamide

N-(1-methylbutyl)-2-propoxybenzamide

Cat. No.: B1183113
M. Wt: 249.354
InChI Key: WUDUMZRVDFQGAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Methylbutyl)-2-propoxybenzamide is a benzamide derivative characterized by a 2-propoxybenzamide core and a branched N-(1-methylbutyl) substituent. The compound’s structure combines an alkoxy group (propoxy) at the ortho position of the benzene ring and a secondary alkylamine group (1-methylbutyl) on the amide nitrogen.

Properties

Molecular Formula

C15H23NO2

Molecular Weight

249.354

IUPAC Name

N-pentan-2-yl-2-propoxybenzamide

InChI

InChI=1S/C15H23NO2/c1-4-8-12(3)16-15(17)13-9-6-7-10-14(13)18-11-5-2/h6-7,9-10,12H,4-5,8,11H2,1-3H3,(H,16,17)

InChI Key

WUDUMZRVDFQGAN-UHFFFAOYSA-N

SMILES

CCCC(C)NC(=O)C1=CC=CC=C1OCCC

Origin of Product

United States

Comparison with Similar Compounds

Physicochemical and Reactivity Implications

  • Solubility: Longer alkoxy chains (e.g., pentyloxy) and aromatic N-substituents increase hydrophobicity, whereas dimethylamino or hydroxy groups enhance polarity .
  • Reactivity : N,O-bidentate groups (e.g., in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) facilitate catalysis, while 1-methylbutyl groups may hinder coordination due to steric bulk .
  • Crystallinity : Shorter alkoxy chains (propoxy) enable tighter packing but reduce conformational flexibility, as seen in dihedral angle comparisons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.